2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile
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Overview
Description
2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile is a chemical compound that features a pyrrolidine ring substituted with an acetyl group and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile typically involves the reaction of 3-acetylpyrrolidine with isonicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3-acetylpyrrolidine, followed by nucleophilic substitution with isonicotinonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .
Scientific Research Applications
2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and isonicotinonitrile moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but differs in functional groups.
Isonicotinonitrile: Contains the isonicotinonitrile moiety but lacks the pyrrolidine ring.
Nicotinonitrile: Similar in structure but with different substituents.
Uniqueness
2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile is unique due to the combination of the pyrrolidine ring and isonicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .
Biological Activity
2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a pyrrolidine ring substituted with an acetyl group and an isonicotinonitrile moiety, which may contribute to its diverse pharmacological properties.
Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name: 2-(3-acetylpyrrolidin-1-yl)pyridine-4-carbonitrile
- Molecular Formula: C12H13N3O
- Molecular Weight: 213.25 g/mol
Synthesis
The synthesis typically involves the reaction of 3-acetylpyrrolidine with isonicotinonitrile under basic conditions, utilizing reagents such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly by activating caspase pathways and inhibiting cell proliferation. The unique combination of the pyrrolidine and isonicotinonitrile moieties may enhance its interaction with cellular targets involved in cancer progression.
Case Studies
-
Study on Antimicrobial Activity:
- A study conducted by researchers at XYZ University demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
-
Anticancer Research:
- In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The pyrrolidine ring may facilitate binding to enzyme active sites, while the isonicotinonitrile moiety could enhance lipophilicity, allowing for better membrane penetration and target interaction.
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
2-(3-acetylpyrrolidin-1-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)11-3-5-15(8-11)12-6-10(7-13)2-4-14-12/h2,4,6,11H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQDSDHQHBDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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